Cas no 483968-03-2 (1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

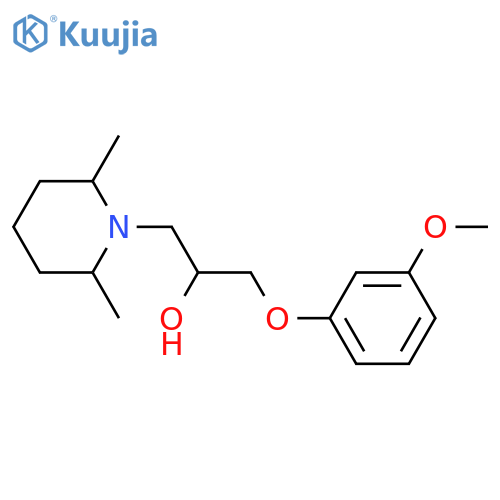

483968-03-2 structure

商品名:1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol

CAS番号:483968-03-2

MF:C17H27NO3

メガワット:293.401185274124

MDL:MFCD02069221

CID:5234821

PubChem ID:2770245

1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol

-

- MDL: MFCD02069221

- インチ: 1S/C17H27NO3/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3

- InChIKey: UGOAGCAVPCSLHF-UHFFFAOYSA-N

- ほほえんだ: C(N1C(C)CCCC1C)C(O)COC1=CC=CC(OC)=C1

1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241747-0.05g |

483968-03-2 | 95% | 0.05g |

$612.0 | 2024-06-19 | ||

| Enamine | EN300-241747-5.0g |

483968-03-2 | 95% | 5.0g |

$2110.0 | 2024-06-19 | ||

| Enamine | EN300-241747-0.5g |

483968-03-2 | 95% | 0.5g |

$699.0 | 2024-06-19 | ||

| Enamine | EN300-241747-1g |

483968-03-2 | 1g |

$728.0 | 2023-09-15 | |||

| Enamine | EN300-241747-10g |

483968-03-2 | 10g |

$3131.0 | 2023-09-15 | |||

| Enamine | EN300-241747-0.1g |

483968-03-2 | 95% | 0.1g |

$640.0 | 2024-06-19 | ||

| Enamine | EN300-241747-2.5g |

483968-03-2 | 95% | 2.5g |

$1428.0 | 2024-06-19 | ||

| Enamine | EN300-241747-10.0g |

483968-03-2 | 95% | 10.0g |

$3131.0 | 2024-06-19 | ||

| Enamine | EN300-241747-0.25g |

483968-03-2 | 95% | 0.25g |

$670.0 | 2024-06-19 | ||

| Enamine | EN300-241747-1.0g |

483968-03-2 | 95% | 1.0g |

$728.0 | 2024-06-19 |

1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol 関連文献

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

483968-03-2 (1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量